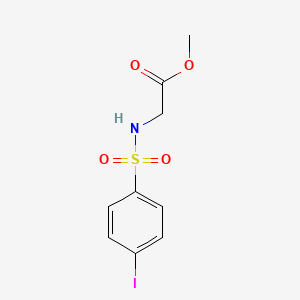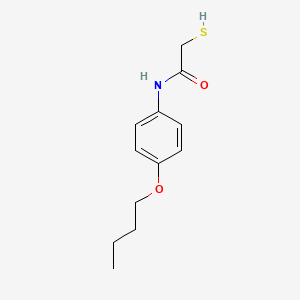![molecular formula C23H23N3O2S B11542747 N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)
N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アセトヒドラジド基を介して結合したナフタレン誘導体とキノリン部分を組み合わせた独自の構造を特徴としています。メトキシ基とメチル基の存在は、その化学的性質をさらに強化します。
準備方法
合成経路と反応条件
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドの合成は、通常、複数のステップを伴います。
ナフタレン誘導体の形成: 出発物質である6-メトキシ-3-メチル-3,4-ジヒドロナフタレンは、メチル化とメトキシ化を含む一連の反応によって合成されます。
キノリン誘導体の調製: キノリン部分は別途調製され、多くの場合、アニリン誘導体とケトンを縮合させるフリーランド合成によって調製されます。
カップリング反応: 最後のステップでは、ナフタレン誘導体とキノリン誘導体をアセトヒドラジド結合を介してカップリングします。これは、ナフタレン誘導体をヒドラジン水和物と反応させ、続いて酸性条件下でキノリン誘導体と縮合させることで達成されます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、反応環境の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドは、様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができ、対応するキノリン-N-オキシド誘導体の生成につながります。
還元: 水素化ホウ素ナトリウムなどの還元剤を用いる還元反応では、ヒドラジド基をアミンに変換できます。
置換: メトキシ基とメチル基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのハロゲン化物やアミンなどの求核剤。
主要な生成物
酸化: キノリン-N-オキシド誘導体。
還元: アミン誘導体。
置換: 様々な置換ナフタレン誘導体とキノリン誘導体。
科学研究への応用
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における前駆体として、および配位化学におけるリガンドとして使用されます。
生物学: その独特の構造的特性から、蛍光プローブとしての可能性が調査されています.
医学: 抗菌活性や抗がん活性など、潜在的な治療効果が探索されています。
工業: 特定の電子特性や光学特性を持つ新規材料の開発に使用されます。
科学的研究の応用
N’-[(1E)-6-METHOXY-3-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(QUINOLIN-8-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:
作用機序
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドの作用機序には、特定の分子標的との相互作用が関係しています。
分子標的: この化合物は、酵素や受容体に結合してその活性を変化させる可能性があります。
関与する経路: 細胞シグナル伝達経路を阻害し、細胞機能や行動の変化につながる可能性があります。
類似化合物との比較
類似化合物
N-(キノリン-8-イル)ベンザミド: これらの化合物はキノリン部分を共有しており、配位化学や医薬品研究で同様の用途があります.
アセトヒドラジド誘導体: アセトヒドラジド基を持つ化合物は、しばしば蛍光プローブや治療薬の開発に使用されます.
独自性
N’-[(1E)-6-メトキシ-3-メチル-3,4-ジヒドロナフタレン-1(2H)-イリデン]-2-(キノリン-8-イルスルファニル)アセトヒドラジドは、ナフタレン部分とキノリン部分を組み合わせているため、独特の化学的および生物学的特性を与えています。その構造的複雑さは、様々な用途と様々な分子標的との相互作用を可能にします。
特性
分子式 |
C23H23N3O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-[(E)-(6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C23H23N3O2S/c1-15-11-17-13-18(28-2)8-9-19(17)20(12-15)25-26-22(27)14-29-21-7-3-5-16-6-4-10-24-23(16)21/h3-10,13,15H,11-12,14H2,1-2H3,(H,26,27)/b25-20+ |
InChIキー |
XLVCSBJAYQLGGF-LKUDQCMESA-N |
異性体SMILES |
CC1CC2=C(C=CC(=C2)OC)/C(=N/NC(=O)CSC3=CC=CC4=C3N=CC=C4)/C1 |
正規SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=NNC(=O)CSC3=CC=CC4=C3N=CC=C4)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11542676.png)
![2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542677.png)
![N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
![4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542698.png)
![N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11542711.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11542723.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)
![3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B11542731.png)



![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
